molecular formula C4H3N3O B14644030 5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile CAS No. 53666-80-1

5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile

Cat. No.: B14644030
CAS No.: 53666-80-1
M. Wt: 109.09 g/mol
InChI Key: URRPNFVFXYPXDP-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a pyrazole ring with a keto group at the 5-position and a nitrile group at the 3-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form different derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . The inhibition of this enzyme can lead to reduced production of uric acid, which is beneficial in the treatment of gout and hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

53666-80-1

Molecular Formula

C4H3N3O

Molecular Weight

109.09 g/mol

IUPAC Name

5-oxo-1,4-dihydropyrazole-3-carbonitrile

InChI

InChI=1S/C4H3N3O/c5-2-3-1-4(8)7-6-3/h1H2,(H,7,8)

InChI Key

URRPNFVFXYPXDP-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC1=O)C#N

Origin of Product

United States

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